2-Tert-butoxy-3-cyclopropoxy-6-(trifluoromethyl)pyridine
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Overview
Description
2-Tert-butoxy-3-cyclopropoxy-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C13H16F3NO2 and a molecular weight of 275.27 g/mol This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-3-cyclopropoxy-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .
Scientific Research Applications
2-Tert-butoxy-3-cyclopropoxy-6-(trifluoromethyl)pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-3-cyclopropoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butoxy-3-cyclopropoxy-5-(trifluoromethyl)pyridine
- 2-Tert-butoxy-3-cyclopropoxy-4-(trifluoromethyl)pyridine
- 2-Tert-butoxy-3-cyclopropoxy-6-(difluoromethyl)pyridine
Uniqueness
2-Tert-butoxy-3-cyclopropoxy-6-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C13H16F3NO2 |
---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H16F3NO2/c1-12(2,3)19-11-9(18-8-4-5-8)6-7-10(17-11)13(14,15)16/h6-8H,4-5H2,1-3H3 |
InChI Key |
JSDLDKHWGGFPHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=N1)C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
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